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molecular formula C15H19NO B8728734 4-(Benzofuran-2-yl)-1-ethylpiperidine

4-(Benzofuran-2-yl)-1-ethylpiperidine

Cat. No. B8728734
M. Wt: 229.32 g/mol
InChI Key: NVWJQPPFHCZGBS-UHFFFAOYSA-N
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Patent
US04600719

Procedure details

Analogously to Example 10, 8.0 g of 1-acetyl-4-(2-benzofuranyl)-piperidine in 100 ml of tetrahydrofuran is reduced with 12.0 g of lithium aluminium hydride in 150 ml of tetrahydrofuran, whereby the reaction mixture is refluxed for 15 hours. The crude 1-ethyl-4-(2-benzofuranyl)-piperidine obtained is converted into the hydrochloride which, after recrystallisation from ethyl acetate, melts at 198°.
Name
1-acetyl-4-(2-benzofuranyl)-piperidine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]2[O:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[CH:14]=2)[CH2:6][CH2:5]1)(=O)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH2:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]2[O:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[CH:14]=2)[CH2:6][CH2:5]1)[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-acetyl-4-(2-benzofuranyl)-piperidine
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C=1OC2=C(C1)C=CC=C2
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 15 hours
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCC(CC1)C=1OC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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